molecular formula C19H21N3OS B13733611 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- CAS No. 134615-98-8

4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)-

Cat. No.: B13733611
CAS No.: 134615-98-8
M. Wt: 339.5 g/mol
InChI Key: FAKHLVPRHFORJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)-4(3H)-quinazolinone features a unique substitution pattern:

  • Position 3: A 2-methylphenyl group, which influences steric and electronic properties .

Properties

CAS No.

134615-98-8

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C19H21N3OS/c1-14-8-4-7-11-17(14)22-18(23)15-9-5-6-10-16(15)20-19(22)24-13-12-21(2)3/h4-11H,12-13H2,1-3H3

InChI Key

FAKHLVPRHFORJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCCN(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 4(3H)-Quinazolinone Derivatives

The preparation of quinazolinone derivatives generally follows these key steps:

This general approach is supported by multiple studies, including Abdelkhalek et al. (2024), which reviewed diverse synthetic routes to 4(3H)-quinazolinones starting from anthranilic acid and its derivatives with various substituents introduced via amines or nucleophiles.

Specific Preparation of 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)-4(3H)-quinazolinone

Although direct literature specifically naming this exact compound is limited, the preparation can be inferred from related synthetic methods involving:

  • Step 1: Synthesis of Benzoxazinone Intermediate

    Anthranilic acid is reacted with an appropriate acyl chloride (e.g., 2-methylbenzoyl chloride) to form an amide, which upon treatment with acetic anhydride cyclizes to form the benzoxazin-4-one intermediate bearing the 2-methylphenyl substituent at the 3-position.

  • Step 2: Introduction of the Thioether Side Chain

    The benzoxazinone intermediate is then reacted with a nucleophile containing the 2-(dimethylamino)ethylthio moiety. This can be achieved by nucleophilic substitution of the benzoxazinone with 2-(dimethylamino)ethanethiol or a related thiol derivative, which opens the benzoxazinone ring and forms the quinazolinone core with the thioether substituent at position 2.

  • Step 3: Final Cyclization and Purification

    The reaction mixture is refluxed under controlled conditions (e.g., in ethanol or chloroform) to complete cyclization and yield the target compound. Purification is typically done by recrystallization or chromatography, and the structure is confirmed by IR, ^1H NMR, and mass spectrometry.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Description
1 Acylation and cyclization Anthranilic acid + 2-methylbenzoyl chloride, then acetic anhydride Benzoxazin-4-one intermediate with 2-methylphenyl substituent at 3-position
2 Nucleophilic substitution Benzoxazinone + 2-(dimethylamino)ethanethiol, reflux in ethanol or chloroform 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)-4(3H)-quinazolinone
3 Purification and characterization Recrystallization, IR, NMR, MS Pure target quinazolinone derivative

Analytical Characterization

  • Infrared Spectroscopy (IR): Confirms characteristic carbonyl (C=O) stretch of quinazolinone at ~1650 cm^-1 and thioether (C–S) bands.
  • Nuclear Magnetic Resonance (^1H NMR): Signals corresponding to aromatic protons of the 2-methylphenyl group, methylene protons adjacent to sulfur and nitrogen, and methyl groups of the dimethylamino substituent.
  • Mass Spectrometry (MS): Molecular ion peak confirming molecular weight consistent with the formula C19H21N3OS.

Supporting Literature Examples

  • A similar synthetic approach was demonstrated by Abdelkhalek et al. (2024), who synthesized 2,3-disubstituted 4(3H)-quinazolinones via benzoxazinone intermediates reacting with amines and thiols.
  • Related quinazolinone-thiazol hybrids were prepared by nucleophilic substitution on benzoxazinones with amine derivatives, illustrating the feasibility of introducing sulfur-containing side chains.
  • Thioether functionalization of quinazolinones via reaction with dithiocarbamate salts and thiols has been reported, supporting the use of sulfur nucleophiles in the synthesis of such derivatives.

Summary Table of Preparation Methods

Methodology Aspect Details
Starting Material Anthranilic acid or derivatives
Key Intermediate Benzoxazin-4-one with 2-methylphenyl substituent
Nucleophile for Substitution 2-(Dimethylamino)ethanethiol or equivalent thiol derivative
Reaction Conditions Reflux in ethanol or chloroform, 12-24 hours
Purification Recrystallization from ethanol or chromatographic methods
Characterization Techniques IR, ^1H NMR, MS
Yield Typically high (70-90%) based on literature precedents

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethylthio group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    Quinazolinones have been extensively studied for their potential anticancer properties. Derivatives of 4(3H)-quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives exhibit IC50 values as low as 10 μM against the PC3 prostate cancer cell line, indicating strong potential for further development in cancer treatment.

    Table 1: Cytotoxic Effects on Cancer Cell Lines
    CompoundCell LineIC50 (μM)
    A3PC310
    A2MCF-710
    A6HT-2912
    The mechanism often involves inhibition of cell proliferation through apoptosis induction and disruption of the cell cycle .
  • Antimicrobial Properties :
    Research indicates that quinazolinone derivatives possess significant antibacterial and antifungal activities. The presence of hydroxyl groups in certain derivatives enhances their effectiveness against microbial strains.
  • Anti-inflammatory Effects :
    Some studies suggest that quinazolinones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Biological Research

  • Enzyme Inhibition :
    The compound has been investigated for its potential as an enzyme inhibitor, binding to active sites and altering enzyme activity. This characteristic is crucial in drug design where enzyme modulation can lead to therapeutic benefits.
  • Receptor Modulation :
    The ability to interact with specific receptors makes this compound a candidate for research in neuropharmacology, potentially influencing neurotransmitter systems.

Industrial Applications

  • Chemical Synthesis :
    4(3H)-Quinazolinone serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.
  • Material Science :
    The compound may also find applications in developing new materials due to its unique chemical properties, which can be exploited in various industrial processes.

Similar Compounds

Compound NameUnique Features
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-phenyl-Variation in substituents affects biological activity
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)-Enhanced solubility and stability
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-chlorophenyl)-Potentially different receptor interactions

The uniqueness of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- lies in its specific substituents that influence its chemical reactivity and biological activity .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 2

The thioether group at position 2 is critical for modulating biological activity. Comparisons include:

Compound Name Position 2 Substituent Key Properties Reference
Target Compound (2-(Dimethylamino)ethyl)thio Enhanced solubility due to tertiary amine; potential CNS activity due to dimethylamino group . -
2-Mercapto-3-methyl-4(3H)-quinazolinone Thiol (-SH) Lower solubility; prone to oxidation. Exhibits moderate anti-inflammatory activity in vitro .
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Thioacetate (SCH2COOCH3) Improved stability compared to thiols; used as a precursor for heterocyclic derivatives with antimicrobial activity .
2-Dibromomethyl derivatives Dibromomethyl (-CHBr2) Higher molecular weight; increased lipophilicity but reduced bioavailability. Limited antimicrobial efficacy (MIC: 32–128 μg/mL) .

Key Insight: The dimethylaminoethylthio group in the target compound likely enhances blood-brain barrier penetration compared to thiol or thioacetate derivatives, making it suitable for CNS-targeted applications .

Substituent Effects at Position 3

The 2-methylphenyl group at position 3 is structurally analogous to methaqualone (a sedative-hypnotic drug) but differs in metabolism and activity:

Compound Name Position 3 Substituent Biological Activity Reference
Target Compound 2-Methylphenyl Pending pharmacological data; structural similarity suggests potential anti-inflammatory or CNS effects . -
Methaqualone 2-Methylphenyl Sedative-hypnotic activity; metabolized via epoxide-diol pathway to hydroxylated derivatives in humans .
3-(4-Chlorophenyl) derivatives 4-Chlorophenyl Higher antimicrobial activity (MIC: 8–16 μg/mL) due to electron-withdrawing effects .
3-(4-Hydroxy-2-methylphenyl)-2-methyl 4-Hydroxy-2-methylphenyl Metabolite of methaqualone; reduced sedative effects but retained analgesic properties .

Key Insight : The 2-methylphenyl group may reduce metabolic oxidation compared to hydroxylated derivatives, prolonging the compound’s half-life .

Pharmacological Activity Comparison

Anti-inflammatory Activity
  • Target Compound: Not directly tested, but structurally similar 6,8-disubstituted quinazolinones show 40–60% inhibition of carrageenan-induced edema at 50 mg/kg .
  • 2-Dibromomethyl Derivatives : Lower anti-inflammatory activity (20–35% inhibition) due to increased steric hindrance .
  • Benzothiazol-substituted Quinazolinones: Higher potency (70–80% inhibition) attributed to aromatic π-π interactions .
Antimicrobial Activity
  • Target Compound : Pending data, but thioether derivatives generally exhibit MIC values of 16–64 μg/mL against S. aureus .
  • 3-(4-Chlorophenyl) Derivatives : Superior activity (MIC: 8–16 μg/mL) due to halogen-enhanced membrane permeability .

Biological Activity

4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- is a member of the quinazolinone family, characterized by its unique structure that includes a quinazolinone core, a thioether group, and a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal effects.

Chemical Structure and Properties

  • Chemical Formula: C19H21N3OS
  • Monoisotopic Mass: Approximately 339.14 g/mol

The presence of the thioether group allows for nucleophilic substitutions, while the dimethylamino group enhances electron donation, facilitating electrophilic aromatic substitution reactions.

Anticancer Activity

Quinazolinones have been extensively studied for their potential anticancer properties. Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated IC50 values as low as 10 μM against the PC3 prostate cancer cell line .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A6HT-2912

The mechanism of action often involves the inhibition of cell proliferation through apoptosis induction and disruption of cell cycle progression .

Antibacterial and Antifungal Activity

4(3H)-Quinazolinone derivatives also exhibit notable antibacterial and antifungal activities. In a study evaluating various derivatives, compounds showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget OrganismMIC (μg/mL)
3fC. albicans8
3jA. niger32
3pS. aureus16

These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy, indicating potential therapeutic applications in treating infections .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The thioether moiety may participate in nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition or modulation of enzymatic activity .

Case Studies

  • Antitumor Efficacy: A study evaluated the anticancer effects of synthesized quinazolinone derivatives on various tumor cell lines, demonstrating dose-dependent cytotoxicity with promising results for further development as anticancer agents.
  • Antimicrobial Screening: In another investigation, several derivatives were screened for antibacterial and antifungal properties, revealing significant activity against common pathogens and suggesting their potential use in clinical settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Use methyl N-acetylanthranilate, amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization . Yields up to 88% are reported for analogous compounds.
  • Route 2 : Solvent-free synthesis catalyzed by Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) under mild conditions, reducing environmental impact .
  • Optimization : Temperature (180°C vs. 250°C for 4-quinazolinamines), solvent choice (acetic acid promotes cyclization), and stoichiometric ratios are critical .
    • Table : Comparison of Synthetic Methods
MethodConditionsYieldKey Reference
P₂O₅/amine hydrochloride180°C, 45 min, CH₂Cl₂88%
Ionic liquid catalysisSolvent-free, 80–100°C75–90%

Q. How are 4(3H)-quinazolinone derivatives characterized structurally and analytically?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.65 ppm for methyl groups in CDCl₃), IR (C=O stretch at ~1680 cm⁻¹) .
  • Chromatography : HPLC or GC-MS for purity assessment, especially for intermediates like methyl 2-acylaminobenzoate .
  • Crystallography : X-ray diffraction to confirm intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .

Q. What biological assays are commonly used to evaluate 4(3H)-quinazolinone derivatives?

  • Methodology :

  • Anticholinesterase Activity : Modified Ellman’s test using DTNB to measure thiocholine release via spectrophotometry .
  • Antitumor Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antifungal Testing : Agar diffusion assays with Candida albicans or Aspergillus species .

Advanced Research Questions

Q. How do structural modifications (e.g., thioether vs. alkyl substituents) impact biological activity?

  • Methodology :

  • SAR Studies : Compare derivatives with varying substituents at positions 2 and 3. For example:
  • Thioether groups (e.g., 2-((2-(dimethylamino)ethyl)thio)) enhance solubility and receptor binding .
  • Aromatic substituents (e.g., 3-(2-methylphenyl)) influence steric hindrance and π-π stacking .
  • Data : Analogues with 2-methylthio-3-phenyl groups show higher AChE inhibition (IC₅₀ = 12 µM) vs. alkylated derivatives (IC₅₀ > 50 µM) .

Q. How can contradictory data in synthesis yields or biological activities be resolved?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (e.g., P₂O₅ purity, solvent drying) .
  • Biological Replicates : Use standardized assays (e.g., Ellman’s test with positive controls like donepezil) .
  • Case Study : A reported 88% yield for 2-methyl-3-octyl-4(3H)-quinazolinone vs. lower yields in other studies may stem from amine hydrochloride reactivity or recrystallization efficiency.

Q. What advanced strategies improve pharmacokinetic properties of 4(3H)-quinazolinone derivatives?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to enhance bioavailability .
  • Metabolic Studies : Use LC-MS/MS to identify hydroxylated metabolites in liver microsomes .
  • Computational Modeling : Predict logP and BBB permeability via QSAR models .

Q. How does catalyst recycling in ionic liquid-mediated synthesis affect scalability?

  • Methodology :

  • Reusability Tests : Recover [BSMIM]OTs for 5 cycles with <10% yield drop .
  • Green Metrics : Calculate E-factor (waste per product unit) to compare solvent-free vs. traditional routes .

Data Contradiction Analysis

Q. Why do some 4(3H)-quinazolinones show antitumor activity while others lack efficacy?

  • Analysis :

  • Substituent Effects : 2-((2-Chloro-6-fluorobenzyl)thio) derivatives exhibit cytotoxicity (IC₅₀ = 8 µM) due to halogen bonding with DNA topoisomerase , whereas non-halogenated analogues are inactive .
  • Assay Variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) and incubation times (24h vs. 48h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.